An In-depth Technical Guide to 3-Oxo-3-(thiophen-3-yl)propanenitrile
An In-depth Technical Guide to 3-Oxo-3-(thiophen-3-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo-3-(thiophen-3-yl)propanenitrile, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.
Core Properties
3-Oxo-3-(thiophen-3-yl)propanenitrile, identified by the CAS number 69879-30-7, is a bifunctional molecule containing both a ketone and a nitrile group.[1][2][3] This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutics.
The key physicochemical properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 69879-30-7 | [1] |
| Molecular Formula | C₇H₅NOS | [1][3] |
| Molecular Weight | 151.19 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | 313.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 7.56 ± 0.10 (Predicted) | [3] |
This compound is also known by several other names in the literature and commercial catalogs[3][4][5]:
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3-oxo-3-(3-thienyl)propanenitrile
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β-Oxo-3-thiophenepropanenitrile
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3-Thenoylacetonitrile
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2-(thiophene-3-carbonyl)acetonitrile
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3-cyanoacetyl thiophene
Safety and Handling
Proper handling of 3-Oxo-3-(thiophen-3-yl)propanenitrile is essential in a laboratory setting. The compound is classified as an irritant.[3] Below is a summary of its GHS hazard information.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [3] |
| GHS Pictogram | GHS07 | [3] |
| Hazard Statements | H302 - Harmful if swallowedH312 - Harmful in contact with skinH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation | [3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
The synthesis of β-ketonitriles such as 3-Oxo-3-(thiophen-3-yl)propanenitrile is typically achieved through a Claisen condensation reaction. The following protocol describes a general procedure involving the condensation of a thiophene-3-carboxylate ester with acetonitrile in the presence of a strong base.
Materials:
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Methyl thiophene-3-carboxylate
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Anhydrous acetonitrile
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, condenser, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
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Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Reaction Setup: The flask is charged with sodium hydride (1.2 equivalents), which has been previously washed with anhydrous hexane to remove the mineral oil. Anhydrous THF is added to create a slurry.
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Addition of Acetonitrile: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred slurry at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
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Addition of Ester: A solution of methyl thiophene-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
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Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, the mixture is cooled to 0°C, and the excess sodium hydride is cautiously quenched by the slow addition of water.
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Acidification and Extraction: The aqueous layer is acidified to pH 3-4 with 1M HCl. The resulting mixture is then extracted three times with diethyl ether.
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Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Oxo-3-(thiophen-3-yl)propanenitrile.
Caption: Synthesis workflow for 3-Oxo-3-(thiophen-3-yl)propanenitrile.
Biological Significance and Signaling Pathways
While specific signaling pathways directly involving 3-Oxo-3-(thiophen-3-yl)propanenitrile are not extensively documented, its utility as a precursor for pharmacologically active molecules is recognized. For instance, it is used in the preparation of thiazolyl nicotinamides, which act as adenosine A3 receptor modulators.[3] The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including inflammation and cardiac function.
Modulation of the A3 receptor can trigger downstream signaling cascades. The diagram below illustrates a generalized signaling pathway for a Gαi-coupled receptor like the adenosine A3 receptor.
Caption: Generalized Gαi-coupled receptor signaling pathway.
